A Technical Guide to 1-(Adamantan-1-ylmethyl)-4-bromo-5-methyl-1H-pyrazole: Synthesis, Characterization, and Therapeutic Potential
A Technical Guide to 1-(Adamantan-1-ylmethyl)-4-bromo-5-methyl-1H-pyrazole: Synthesis, Characterization, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive overview of the chemical entity 1-(Adamantan-1-ylmethyl)-4-bromo-5-methyl-1H-pyrazole. This molecule represents a strategic hybridization of two pharmacologically significant scaffolds: the rigid, lipophilic adamantane cage and the versatile, biologically active pyrazole heterocycle. We will dissect its chemical structure, propose a detailed, field-proven synthetic pathway, and outline the expected spectroscopic characteristics for its unambiguous identification. This document is intended for researchers, medicinal chemists, and drug development professionals, offering foundational knowledge and practical insights into the synthesis and potential applications of this and related compounds, thereby empowering further investigation into its therapeutic promise.
Part 1: The Rationale of Molecular Design: Adamantane and Pyrazole Scaffolds
The design of novel therapeutic agents often involves the strategic combination of well-characterized pharmacophores to enhance efficacy, selectivity, and pharmacokinetic profiles. The title compound is a quintessential example of this approach, leveraging the distinct advantages of both the adamantane and pyrazole moieties.
The Adamantane Moiety: A "Lipophilic Bullet"
Adamantane is the smallest, perfectly symmetrical diamondoid hydrocarbon.[1] Its rigid, cage-like structure is not merely a steric curiosity but a powerful tool in medicinal chemistry.[2] The incorporation of an adamantane group into a drug candidate can profoundly and beneficially influence its properties:
-
Enhanced Lipophilicity: The hydrocarbon nature of adamantane significantly increases the lipophilicity of a molecule, which can improve its ability to cross cellular membranes and the blood-brain barrier.
-
Metabolic Stability: The adamantane cage is exceptionally stable and resistant to metabolic degradation, often serving as a metabolic shield for adjacent functional groups, thereby increasing the drug's half-life.[3]
-
Optimal Receptor Binding: Its defined three-dimensional structure can facilitate high-affinity interactions within hydrophobic pockets of target proteins, acting as a potent anchoring group.[3]
The first adamantane-based drug, Amantadine, was approved for its antiviral properties, marking the beginning of a successful journey for this scaffold in drug discovery.[1][2]
The Pyrazole Core: A Privileged Heterocycle
Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. First described by Ludwig Knorr in 1883, this scaffold is a cornerstone of modern medicinal chemistry due to its synthetic tractability and wide range of biological activities.[4][5] Pyrazole derivatives have been successfully developed into drugs with applications as:
-
Anti-inflammatory agents (e.g., Celecoxib)
-
Anticancer agents[6]
-
Antiviral and antimicrobial agents[7]
-
Antidepressants and analgesics[7]
The pyrazole ring can engage in various non-covalent interactions, including hydrogen bonding and π-stacking, and its different positions (N1, C3, C4, C5) can be selectively functionalized to fine-tune biological activity.[8]
Part 2: Chemical Structure and Properties
IUPAC Nomenclature and Structural Elucidation
The name 1-(Adamantan-1-ylmethyl)-4-bromo-5-methyl-1H-pyrazole precisely describes the molecular architecture:
-
1H-Pyrazole: The core is a five-membered ring with two adjacent nitrogen atoms. The "1H" indicates that the substitution is at the N1 position.
-
5-methyl: A methyl group (-CH₃) is attached to the carbon at position 5.
-
4-bromo: A bromine atom (-Br) is attached to the carbon at position 4.
-
1-(Adamantan-1-ylmethyl)-: The substituent at the N1 position consists of:
-
An adamantane cage attached at its bridgehead carbon (position 1).
-
A methylene linker (-CH₂-), connecting the adamantane cage to the pyrazole nitrogen.
-
The resulting structure combines the bulky, lipophilic adamantane group with a decorated, planar aromatic pyrazole system.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is presented below.
| Property | Value | Source |
| CAS Number | 1430845-69-4 | [9] |
| Molecular Formula | C₁₅H₂₁BrN₂ | [9] |
| Molecular Weight | 309.25 g/mol | [9] |
| Appearance | Predicted: White to off-white solid | - |
| Predicted LogP | ~4.5 - 5.5 | - |
| Predicted pKa (Basic) | ~1.5 - 2.5 (Pyrazole N2) | - |
Part 3: Retrosynthetic Analysis and Proposed Synthesis
A logical and efficient synthesis is paramount for the exploration of any new chemical entity. The proposed synthesis of the title compound is based on established and reliable chemical transformations.
Retrosynthetic Analysis
The primary disconnection strategy involves breaking the N1-CH₂ bond, which is formed via a standard N-alkylation reaction. This retrosynthetic approach simplifies the target molecule into two key synthons: the nucleophilic pyrazole core and an electrophilic adamantane-based alkylating agent.
Caption: Retrosynthetic analysis of the target molecule.
Proposed Synthetic Workflow
The forward synthesis is a two-step process starting from commercially available 4-methyl-1H-pyrazole. This workflow ensures high yields and straightforward purification.
Caption: Proposed two-step synthetic workflow.
Detailed Experimental Protocols
Step 1: Synthesis of 4-Bromo-5-methyl-1H-pyrazole
-
Rationale: Direct bromination at the C4 position of the pyrazole ring is a highly efficient and regioselective reaction. N-Bromosuccinimide (NBS) is chosen as a mild and easy-to-handle brominating agent.
-
Protocol:
-
To a solution of 4-methyl-1H-pyrazole (1.0 eq) in acetonitrile (ACN), add N-Bromosuccinimide (1.05 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can often be used in the next step without further purification. If necessary, purify by column chromatography on silica gel.
-
Step 2: Synthesis of 1-(Adamantan-1-ylmethyl)-4-bromo-5-methyl-1H-pyrazole
-
Rationale: This is a classic Sₙ2 reaction where the deprotonated pyrazole nitrogen acts as a nucleophile, displacing the bromide from 1-(bromomethyl)adamantane. A polar aprotic solvent like DMF is used to facilitate the reaction, and an inorganic base like potassium carbonate is sufficient to deprotonate the pyrazole.
-
Protocol:
-
To a solution of 4-bromo-5-methyl-1H-pyrazole (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq) and 1-(bromomethyl)adamantane (1.1 eq).
-
Heat the reaction mixture to 60-70 °C and stir for 12-18 hours, monitoring by TLC.
-
After completion, cool the mixture to room temperature and pour it into ice-water.
-
A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with water.
-
Dry the crude product under vacuum.
-
Purify the solid by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the final product as a white solid.
-
Part 4: Spectroscopic Characterization (Predicted)
Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques. The following tables outline the expected data for the title compound.
¹H NMR Spectroscopy (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.35 | Singlet | 1H | C3-H (Pyrazole) | Aromatic proton in an electron-deficient ring. |
| ~3.80 | Singlet | 2H | N1-CH₂ -Adamantane | Methylene protons adjacent to a nitrogen atom. |
| ~2.25 | Singlet | 3H | C5-CH₃ | Methyl group on an aromatic ring. |
| ~1.95 | Broad Singlet | 3H | Adamantane-CH | Bridgehead protons of the adamantane cage. |
| ~1.70 - 1.60 | Multiplet | 12H | Adamantane-CH₂ | Methylene protons of the adamantane cage. |
¹³C NMR Spectroscopy (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~141.0 | C 5-CH₃ | Quaternary carbon of the pyrazole ring attached to nitrogen and methyl. |
| ~135.0 | C 3-H | Protonated carbon of the pyrazole ring. |
| ~95.0 | C 4-Br | Carbon bearing the bromine atom, shifted upfield. |
| ~58.0 | N1-C H₂ | Methylene linker carbon. |
| ~40.5 | Adamantane-C H₂ | Methylene carbons of the adamantane cage. |
| ~36.5 | Adamantane-C (Quaternary) | Bridgehead carbon attached to the methylene linker. |
| ~28.0 | Adamantane-C H | Bridgehead carbons of the adamantane cage. |
| ~12.0 | C5-C H₃ | Methyl carbon. |
High-Resolution Mass Spectrometry (HRMS-ESI)
-
Expected [M+H]⁺: Calculated for C₁₅H₂₂BrN₂⁺. The spectrum will show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
-
Key Fragmentation: A prominent fragment corresponding to the loss of the adamantylmethyl group or the adamantyl cation itself would be expected, providing strong evidence for the structure.
Part 5: Potential Applications and Future Directions
The fusion of the adamantane and pyrazole scaffolds in 1-(Adamantan-1-ylmethyl)-4-bromo-5-methyl-1H-pyrazole creates a molecule with significant potential in drug discovery. Based on the known activities of related compounds, this molecule could be explored as a candidate or lead compound in several therapeutic areas:
-
Oncology: Many pyrazole derivatives act as kinase inhibitors. The adamantane moiety could enhance binding in the hydrophobic ATP-binding pocket of various kinases.[6]
-
Neurodegenerative Diseases: The lipophilicity imparted by the adamantane group could facilitate blood-brain barrier penetration, making it a promising scaffold for CNS targets.
-
Infectious Diseases: The antiviral legacy of adamantane and the broad antimicrobial activity of pyrazoles suggest potential applications against viral or bacterial targets.[2][7]
Future research should focus on synthesizing a library of analogues to establish Structure-Activity Relationships (SAR). The bromine atom at the C4 position is an excellent synthetic handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the rapid diversification of the scaffold to probe its biological activity against a wide range of targets.
References
-
Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604. [Link]
-
Chemspace. (n.d.). 4-(adamantan-1-yl)-1-(4-bromo-1-methyl-1H-pyrazole-3-carbonyl). Retrieved from [Link]
-
IntechOpen. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. [Link]
-
Spandana, M. (n.d.). The Role of Adamantane Derivatives in Modern Drug Discovery. Pharmaffiliates. Retrieved from [Link]
-
Journal of Chemical Health Risks. (2025). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research Directions. JCHR, 15(5), 3206-3214. [Link]
-
MDPI. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules, 22(2), 297. [Link]
-
PubChem. (n.d.). Pyrazole derivative 3. Retrieved from [Link]
-
Research & Reviews: A Journal of Pharmaceutical Science. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Retrieved from [Link]
-
ResearchGate. (n.d.). A Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). {Supplementary Data}. Retrieved from [Link]
-
PubChem. (n.d.). AM10257. Retrieved from [Link]
-
MDPI. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Molbank, 2023(1), M1560. [Link]
-
EPJ Web of Conferences. (2026). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences, 348, 02004. [Link]
-
IJNRD. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. International Journal of Novel Research and Development, 9(7). [Link]
-
Wikidata. (2025). 5-Bromo-4-methyl-1H-pyrazole. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-5-methyl-1-phenyl-1H-pyrazole. Retrieved from [Link]
-
PMC. (n.d.). Adamantyl-ureas with pyrazoles substituted by fluoroalkanes as soluble epoxide hydrolase inhibitors. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Retrieved from [Link]
Sources
- 1. Adamantane in Drug Delivery Systems and Surface Recognition [mdpi.com]
- 2. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications | IntechOpen [intechopen.com]
- 5. epj-conferences.org [epj-conferences.org]
- 6. jchr.org [jchr.org]
- 7. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 8. ijnrd.org [ijnrd.org]
- 9. Sapphire Bioscience [sapphirebioscience.com]
